![molecular formula C17H14N4S B501338 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 577763-02-1](/img/structure/B501338.png)
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
“3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . It’s a novel tubulin inhibitor that evokes G2/M cell cycle arrest and apoptosis in certain cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, one method involves condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is significant in drug design, discovery, and development . The structure-activity relationship of these compounds is particularly important .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and involve various mechanisms . For example, one compound was found to inhibit glycogen synthase kinase-3 β (GSK-3β) with an IC50 equal to 0.883 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary. For example, one compound was crystallized from aqueous DMF as yellow crystals .Scientific Research Applications
Anticancer Activity
The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have shown promising anticancer properties. For instance, certain derivatives bearing the 3,4,5-trimethoxyphenyl moiety have been screened for their antiproliferative potential against various human cancer cell lines, including lung, breast, and ovarian carcinoma cells . The ability to inhibit the growth of cancer cells makes these compounds valuable in the development of new anticancer therapies.
Antimicrobial Properties
These compounds also exhibit significant antimicrobial activity. The hybrid nucleus made by the fusion of triazole and thiadiazine moieties contributes to a wide range of applications as synthetic intermediates and pharmaceuticals with potent antimicrobial properties . This makes them potential candidates for developing new antibiotics or antiseptics.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory effects of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are well-documented. They have been used to alleviate pain and reduce inflammation, which is beneficial in the treatment of conditions like arthritis and other inflammatory diseases .
Antioxidant Capacity
These derivatives have been recognized for their antioxidant capabilities. Antioxidants are crucial in protecting the body from oxidative stress and free radical damage, which can lead to chronic diseases such as cancer and heart disease .
Antiviral Applications
The antiviral properties of these compounds are noteworthy. They have been explored for their potential to inhibit the replication of various viruses, which is essential in the fight against viral infections .
Enzyme Inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives serve as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . This application is particularly important in drug design, where enzyme inhibition can lead to therapeutic effects for a range of diseases.
Antitubercular Agents
These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Their role as antitubercular agents opens up possibilities for new treatments for this infectious disease .
CNS Stimulant Properties
Some derivatives of this compound have been identified as central nervous system (CNS) stimulants. This application could be beneficial in treating disorders characterized by CNS depression or impairment .
Mechanism of Action
Target of Action
The primary targets of 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as α-glucosidase and shikimate dehydrogenase . These enzymes play crucial roles in various biochemical processes, including carbohydrate digestion and the biosynthesis of aromatic amino acids, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of α-glucosidase , an enzyme that plays a key role in carbohydrate digestion. By inhibiting this enzyme, the compound can potentially regulate blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, potentially leading to a decrease in postprandial blood glucose levels . Similarly, the inhibition of shikimate dehydrogenase disrupts the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a significant decrease in postprandial blood glucose levels . In terms of antitubercular activity, the inhibition of shikimate dehydrogenase can potentially lead to the development of novel antitubercular agents .
properties
IUPAC Name |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRJTYRSKOGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
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